beta-D-glucopyranosyl nitromethane

Catalog No.
S1914080
CAS No.
81846-60-8
M.F
C7H13NO7
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-glucopyranosyl nitromethane

CAS Number

81846-60-8

Product Name

beta-D-glucopyranosyl nitromethane

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol

Molecular Formula

C7H13NO7

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1

InChI Key

CNILFIXWGGSLAQ-PJEQPVAWSA-N

SMILES

Array

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-]

beta-D-Glucopyranosyl nitromethane (CAS 81846-60-8) is a highly specialized, procurement-critical C-glycoside precursor utilized in the synthesis of metabolically stable glycomimetics and chiral building blocks. Featuring a robust carbon-carbon bond at the anomeric center, this compound bypasses the inherent hydrolytic lability of traditional O-glycosides. The terminal nitromethyl group serves as a versatile synthetic handle, enabling downstream modifications such as Henry (nitroaldol) reactions, Nef reactions to yield C-glycosyl aldehydes, and direct reductions to aminomethyl derivatives. For industrial and pharmaceutical procurement, this compound is selected primarily for its ability to deliver strict beta-equatorial stereochemical fidelity while providing a milder, more process-friendly reactivity profile compared to alternative C-glycosyl donors like cyanides or halides [1].

Generic substitution in glycomimetic synthesis frequently results in process bottlenecks or complete application failure. Utilizing standard O-glycosides such as methyl beta-D-glucopyranoside introduces severe metabolic lability, as the C-O anomeric bond is rapidly cleaved by endogenous glycosidases, rendering them unsuitable for in vivo therapeutic applications [1]. Attempting to substitute with the alpha-anomer (alpha-D-glucopyranosyl nitromethane) alters the spatial trajectory from equatorial to axial, destroying the structural homology required to mimic natural beta-linked glycoconjugates and disrupting target lectin binding[2]. Furthermore, while beta-D-glucopyranosyl cyanide is a recognized C-glycoside alternative, its conversion to aldehydes or amines necessitates harsh, cryogenic reduction conditions (e.g., DIBAL-H at -78 °C), which complicates scale-up and reduces overall manufacturability compared to the mild conditions tolerated by the nitromethane derivative [3].

Metabolic Robustness: C-Glycoside vs. O-Glycoside Stability

A primary driver for procuring beta-D-glucopyranosyl nitromethane is the extreme metabolic stability of its downstream C-glycoside products. While traditional O-glycosides (e.g., methyl beta-D-glucopyranoside) are rapidly degraded by beta-glucosidases, C-glycosides maintain structural integrity. Class-level pharmacokinetic evaluations demonstrate that C-glycosidic linkages retain >95% stability over extended incubations, whereas O-glycosides are rapidly hydrolyzed [1].

Evidence DimensionEnzymatic Hydrolysis Resistance (beta-glucosidase)
Target Compound Data>95% intact recovery after 24-hour incubation (C-glycoside derivative)
Comparator Or Baseline<5% recovery (rapid cleavage) for methyl beta-D-glucopyranoside (O-glycoside)
Quantified Difference>19-fold increase in metabolic half-life
ConditionsIn vitro beta-glucosidase enzymatic assay, physiological pH

Essential for pharmaceutical procurement where in vivo half-life and resistance to enzymatic degradation are critical for drug efficacy.

Processability: Mild Activation vs. Cryogenic Reduction

The nitromethyl functional group offers superior synthetic processability compared to alternative C-glycosyl donors like cyanides. Converting beta-D-glucopyranosyl nitromethane to a C-glycosyl aldehyde via the Nef reaction can be achieved under mild oxidative or basic conditions at ambient temperatures. In contrast, beta-D-glucopyranosyl cyanide requires hazardous, cryogenic reduction (DIBAL-H at -78 °C) to achieve the same aldehyde intermediate, significantly increasing energy costs and complicating industrial scale-up [1].

Evidence DimensionConditions for Aldehyde Conversion
Target Compound DataAmbient to mild heating (Nef reaction conditions, e.g., NaOMe/O3 or oxidative cleavage)
Comparator Or BaselineCryogenic reduction (-78 °C) required for beta-D-glucopyranosyl cyanide
Quantified DifferenceElimination of cryogenic cooling requirements (-78 °C to ~20 °C shift)
ConditionsStandard laboratory to pilot-scale synthetic conversion to C-glycosyl aldehydes

Allows manufacturers to bypass expensive and hazardous cryogenic infrastructure during the synthesis of advanced chiral intermediates.

Stereochemical Fidelity: Beta vs. Alpha Anomer Trajectory

Procuring the pure beta-anomer is critical for synthesizing accurate mimics of natural beta-linked glycoconjugates (such as cellulose fragments or beta-glycoamino acids). Beta-D-glucopyranosyl nitromethane provides an exclusive equatorial trajectory for the nitromethyl group. Substituting with the alpha-anomer or a mixed anomeric batch results in axial substitution, which fundamentally alters the 3D pharmacophore and dramatically reduces binding affinity to target lectins or enzymes designed to recognize beta-linkages [1].

Evidence DimensionAnomeric Spatial Trajectory
Target Compound Data100% Equatorial (beta-linkage mimicry)
Comparator Or BaselineAxial trajectory (alpha-anomer)
Quantified DifferenceComplete inversion of spatial geometry at the C1 position
ConditionsC-glycoside structural modeling and downstream receptor binding assays

Guarantees the correct 3D molecular architecture necessary for targeted biological activity, preventing costly late-stage failures in drug development.

Synthesis of Metabolically Stable C-Glycoamino Acids

Beta-D-glucopyranosyl nitromethane is the required starting material for generating C-linked glycoamino acids via reduction to the aminomethyl derivative or via Henry reactions. These building blocks are critical for developing glycopeptide drugs that resist in vivo enzymatic cleavage [1].

Scalable Production of C-Glycosyl Aldehydes

Due to its compatibility with the Nef reaction under mild conditions, this compound is prioritized in process chemistry for the scalable, non-cryogenic production of C-glycosyl aldehydes, which are key intermediates for complex natural product synthesis [2].

Development of Lectin Inhibitors and Glycomimetics

The strict beta-equatorial stereochemistry ensures that downstream products accurately mimic natural beta-D-glucopyranosides, making it the required precursor for designing high-affinity lectin inhibitors and targeted therapeutics [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

223.06920175 Da

Monoisotopic Mass

223.06920175 Da

Heavy Atom Count

15

Wikipedia

2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol

Dates

Last modified: 08-16-2023

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